molecular formula C31H24Cl2N2O8 B12459477 3,3'-Methanediylbis(6-{[(2-chlorophenoxy)acetyl]amino}benzoic acid)

3,3'-Methanediylbis(6-{[(2-chlorophenoxy)acetyl]amino}benzoic acid)

Cat. No.: B12459477
M. Wt: 623.4 g/mol
InChI Key: WYZOVSILGYGJQK-UHFFFAOYSA-N
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Description

5-({3-CARBOXY-4-[2-(2-CHLOROPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as carboxylic acids, amides, and chlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-CARBOXY-4-[2-(2-CHLOROPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID typically involves multiple steps, including the formation of amide bonds and the introduction of chlorophenoxy groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes and the use of automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-({3-CARBOXY-4-[2-(2-CHLOROPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chlorophenoxy groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-({3-CARBOXY-4-[2-(2-CHLOROPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-({3-CARBOXY-4-[2-(2-CHLOROPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-({3-CARBOXY-4-[2-(2-CHLOROPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID shares structural similarities with other compounds containing carboxylic acids, amides, and chlorophenoxy groups.
  • Examples of similar compounds include other substituted benzoic acids and phenylacetamides.

Uniqueness

The uniqueness of 5-({3-CARBOXY-4-[2-(2-CHLOROPHENOXY)ACETAMIDO]PHENYL}METHYL)-2-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C31H24Cl2N2O8

Molecular Weight

623.4 g/mol

IUPAC Name

5-[[3-carboxy-4-[[2-(2-chlorophenoxy)acetyl]amino]phenyl]methyl]-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C31H24Cl2N2O8/c32-22-5-1-3-7-26(22)42-16-28(36)34-24-11-9-18(14-20(24)30(38)39)13-19-10-12-25(21(15-19)31(40)41)35-29(37)17-43-27-8-4-2-6-23(27)33/h1-12,14-15H,13,16-17H2,(H,34,36)(H,35,37)(H,38,39)(H,40,41)

InChI Key

WYZOVSILGYGJQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)COC4=CC=CC=C4Cl)C(=O)O)C(=O)O)Cl

Origin of Product

United States

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